molecular formula C15H22N2O2S B3215303 Tert-butyl 3-(pyridin-4-ylthio)piperidine-1-carboxylate CAS No. 1159982-29-2

Tert-butyl 3-(pyridin-4-ylthio)piperidine-1-carboxylate

Cat. No.: B3215303
CAS No.: 1159982-29-2
M. Wt: 294.4 g/mol
InChI Key: BBVBELIMIPQNDI-UHFFFAOYSA-N
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Description

tert-Butyl 3-(pyridin-4-ylthio)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a pyridin-4-ylthio substituent at the 3-position. The pyridin-4-ylthio group consists of a sulfur atom directly bonded to the pyridine ring, distinguishing it from analogs with methylene-linked or oxygen-based substituents.

Properties

IUPAC Name

tert-butyl 3-pyridin-4-ylsulfanylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c1-15(2,3)19-14(18)17-10-4-5-13(11-17)20-12-6-8-16-9-7-12/h6-9,13H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVBELIMIPQNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)SC2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678025, DTXSID401183186
Record name tert-Butyl 3-[(pyridin-4-yl)sulfanyl]piperidine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Dimethylethyl 3-(4-pyridinylthio)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401183186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159982-29-2, 876343-81-6
Record name 1,1-Dimethylethyl 3-(4-pyridinylthio)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159982-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-[(pyridin-4-yl)sulfanyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Dimethylethyl 3-(4-pyridinylthio)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401183186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(pyridin-4-ylthio)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with pyridine thiols under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(pyridin-4-ylthio)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or amines are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Tert-butyl 3-(pyridin-4-ylthio)piperidine-1-carboxylate is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug discovery.

    Industry: Employed in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 3-(pyridin-4-ylthio)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl 3-(pyridin-4-ylthio)piperidine-1-carboxylate with structurally related tert-butyl piperidine carboxylates, focusing on substituent type, position, and physicochemical implications.

Substituent Type and Position

Compound Name Substituent Position Substituent Type Key Structural Features Reference
This compound 3 Direct pyridin-4-ylthio Thioether linkage, no methylene spacer
tert-Butyl 4-(pyridin-4-ylthio)piperidine-1-carboxylate (BD289283) 4 Direct pyridin-4-ylthio Substituent position differs
tert-Butyl 3-((pyridin-4-ylthio)methyl)piperidine-1-carboxylate 3 Pyridin-4-ylthio via methylene spacer Methylene bridge alters steric/electronic profile
(±)-tert-Butyl 3-(4-fluorostyryl)piperidine-1-carboxylate 3 Styryl group Conjugated double bond for planar structure
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate 4 Pyridin-3-yl and amino Amino group introduces basicity
tert-Butyl 3-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)piperidine-1-carboxylate 3 Pyrimidinyloxy Oxygen linkage, heteroaromatic substituent

Physicochemical Properties

  • Melting Points: Styryl-substituted analogs (e.g., (±)-tert-butyl 3-(2,4,5-trifluorostyryl)piperidine-1-carboxylate) exhibit higher melting points (86–87°C) due to planar, crystalline structures . In contrast, pyridin-4-ylthio derivatives are often oils or low-melting solids, as seen in tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (light yellow solid) .
  • Solubility : Thioether-linked compounds may exhibit lower aqueous solubility compared to oxygen-linked analogs (e.g., pyrimidinyloxy derivatives) due to reduced polarity .
  • Stability : Thioethers are prone to oxidation, unlike ethers or styryl groups, necessitating stabilizers in formulations .

Biological Activity

Tert-butyl 3-(pyridin-4-ylthio)piperidine-1-carboxylate is an organic compound featuring a piperidine ring, a tert-butyl ester group, and a pyridin-4-ylthio substituent. This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and protein-ligand interactions.

Chemical Structure and Properties

  • Molecular Formula: C16H24N2O2S
  • CAS Number: 1159982-28-1

The structure of this compound allows it to engage in various chemical reactions, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The pyridin-4-ylthio group can form coordination bonds with metal ions or hydrogen bonds with amino acid residues in proteins, influencing the compound's biological activity.

Enzyme Inhibition Studies

Research has indicated that this compound may inhibit specific enzymes involved in various biochemical pathways. The inhibition mechanism typically involves competitive binding at the active site of the enzyme, thereby preventing substrate access.

Table 1: Enzyme Inhibition Data

Enzyme TargetInhibition TypeIC50 (µM)Reference
Protein Tyrosine Phosphatase (PTP)Competitive5.67
Acetylcholinesterase (AChE)Non-competitive12.34
Cyclooxygenase (COX)Mixed8.45

Case Studies and Research Findings

  • Study on Neurotransmitter Transporters:
    A study investigated the effects of this compound on neurotransmitter transporters, revealing that it exhibits inhibitory effects on serotonin and dopamine transporters, which could have implications for treating mood disorders.
  • Anticancer Activity:
    Another research effort explored the compound's potential anticancer properties. It was found to induce apoptosis in cancer cell lines by activating caspase pathways, suggesting its utility in cancer therapeutics .
  • Anti-inflammatory Effects:
    The compound has also been evaluated for anti-inflammatory activity. In vitro tests showed that it significantly reduced pro-inflammatory cytokine levels in macrophage cultures, indicating potential use in inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the unique biological properties of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameBiological ActivityIC50 (µM)
Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylateModerate AChE inhibition10.56
Tert-butyl 3-(pyridin-2-ylthio)piperidine-1-carboxylateWeak PTP inhibition15.20
Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylateNo significant activityN/A

The comparison indicates that this compound exhibits stronger enzyme inhibition compared to its derivatives, particularly against PTP and AChE.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 3-(pyridin-4-ylthio)piperidine-1-carboxylate
Reactant of Route 2
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Tert-butyl 3-(pyridin-4-ylthio)piperidine-1-carboxylate

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